N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide
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Overview
Description
N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound featuring a naphthothiazole core linked to a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the formation of the naphthothiazole core through a cyclization reaction involving a naphthalene derivative and a thioamide. This intermediate is then reacted with a thiophene carboxylic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthothiazole derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthothiazole derivatives: These compounds share the naphthothiazole core and exhibit similar chemical properties.
Thiophene carboxamides: These compounds have the thiophene carboxamide group and may show comparable reactivity.
Uniqueness
N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide is unique due to its combination of the naphthothiazole and thiophene carboxamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS2/c19-15(13-6-3-9-20-13)18-16-17-12-8-7-10-4-1-2-5-11(10)14(12)21-16/h1-9H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTPHQRORMBIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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